molecular formula C9H10N4 B2812091 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-amine CAS No. 1220709-84-1

1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-amine

Cat. No.: B2812091
CAS No.: 1220709-84-1
M. Wt: 174.207
InChI Key: HZWIOEKXUOUSOH-UHFFFAOYSA-N
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Description

1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-amine is a heterocyclic compound that contains both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydrazinopyridine with 1-methyl-3-oxobutan-1-amine under acidic conditions to form the desired pyrazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    2-(pyridin-2-yl)-1H-pyrazol-4-amine: Similar structure but lacks the methyl group at the 1-position.

    1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-amine: Similar structure but with the pyridine ring attached at the 3-position instead of the 2-position.

Uniqueness

1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-amine is unique due to the specific positioning of the methyl and pyridine groups, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 1-position can enhance its stability and modify its interaction with biological targets compared to its analogs .

Properties

IUPAC Name

1-methyl-3-pyridin-2-ylpyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-13-6-7(10)9(12-13)8-4-2-3-5-11-8/h2-6H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWIOEKXUOUSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220709-84-1
Record name 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-amine
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